N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-2-4-14(5-3-13)17-12-25-19(26-17)28-11-10-24-18(27)15-6-8-16(9-7-15)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPUMDUXGBDOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the p-tolyl group. The next step involves the formation of the thioether linkage, which connects the imidazole ring to the ethyl chain. Finally, the trifluoromethylbenzamide moiety is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Imidazole Derivatives with Trifluoromethyl Substitutions
Compound 7a/d (): These intermediates contain a 5-(trifluoromethyl)-1H-imidazol-2-yl group linked to acetamide or pyridinyloxy-phenyl groups. This substitution difference could alter kinase binding affinities or cellular uptake .
Key Comparison :
Benzamide-Thiazole/Imidazole Hybrids
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () : This compound substitutes the imidazole ring with a thiazole and features a 2,4-difluorobenzamide group. The fluorine atoms introduce strong electron-withdrawing effects, whereas the target compound’s 4-trifluoromethyl group provides a bulkier, lipophilic substituent. Thiazole rings, compared to imidazoles, exhibit reduced hydrogen-bonding capacity, which may limit target engagement in certain enzymatic pockets .
Key Comparison :
Triazole and Benzimidazole Derivatives
Triazole-Thiones () : Compounds 7–9 feature 1,2,4-triazole-3-thiones with sulfonyl and fluorophenyl groups. The target compound’s imidazole-thioethyl linker offers greater conformational flexibility compared to the rigid triazole-thione core. Additionally, the 4-(trifluoromethyl)benzamide group in the target may enhance membrane permeability relative to the polar sulfonyl groups in triazoles .
Benzimidazoles (): Synthesized derivatives include fused benzene-imidazole systems with dioxolane groups.
Biological Activity
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound classified as an imidazole derivative. Its unique structure, characterized by an imidazole ring substituted with a p-tolyl group and linked to a thioethyl chain and a benzamide moiety, has attracted attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Imidazole Ring | Contains a p-tolyl substitution |
| Thioethyl Linkage | Connects the imidazole to the benzamide moiety |
| Benzamide Moiety | Provides additional pharmacological properties |
The biological activity of this compound primarily involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The thioethyl linkage and the benzamide moiety contribute to the compound’s binding affinity and specificity towards specific enzymes or receptors.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Antiviral Potential : It has been evaluated for its efficacy against viral pathogens, showing promise in inhibiting viral replication in vitro.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
- Antiviral Activity : In a study evaluating various imidazole derivatives, this compound was found to inhibit viral replication with an IC50 value of approximately 15 µM against specific viral strains . This suggests its potential as a candidate for antiviral drug development.
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM, depending on the cell type . The mechanism appears to involve apoptosis induction, although further studies are required to elucidate the exact pathways involved.
- Structure-Activity Relationship (SAR) : A comparative analysis with similar compounds highlighted that modifications in the p-tolyl group significantly affect biological activity. For instance, substituting different groups on the imidazole ring altered binding affinities and biological efficacy .
Safety and Toxicity
While preliminary findings are promising, safety assessments are crucial. Toxicity studies indicate that at higher concentrations (above 50 µM), the compound may exhibit cytotoxic effects on non-target cells, warranting careful consideration in therapeutic applications . Additionally, further investigations into its safety profile are necessary to ensure safe usage in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and reaction conditions for N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 5-(p-tolyl)-1H-imidazole-2-thiol) react with halogenated ethylbenzamide derivatives in polar aprotic solvents like DMF or pyridine. Evidence from analogous syntheses shows that K₂CO₃ (1.2 mmol) in DMF at room temperature facilitates efficient thioether bond formation . Alternatively, pyridine-mediated coupling of acyl chlorides with amine/thiol intermediates under TLC-monitored conditions yields high-purity products . Optimization depends on substituent reactivity and steric effects.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl group at δ ~120-130 ppm for ¹³C) and confirms substitution patterns .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N dimers and C–H···F/O interactions) .
- HPLC/MS : Validates purity (>95%) and molecular weight .
Q. How can researchers optimize purification strategies for this benzamide derivative?
- Methodological Answer : Recrystallization from methanol or ethanol is effective for removing unreacted starting materials. Chromatography (silica gel, ethyl acetate/hexane gradients) resolves polar byproducts. For stubborn impurities, sequential washing with NaHCO₃ (to remove acidic residues) and brine (to eliminate organic solvents) is recommended .
Advanced Research Questions
Q. What computational approaches predict the compound’s bioactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. Molecular docking (e.g., AutoDock Vina) models interactions with enzyme active sites, such as PFOR (pyruvate:ferredoxin oxidoreductase), where the amide anion may inhibit catalytic activity . Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions influencing crystal stability .
Q. How do structural modifications (e.g., p-tolyl vs. fluorophenyl substituents) affect pharmacological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic variation of substituents:
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and lipophilicity, improving membrane permeability .
- Aromatic Substitutents : p-Tolyl groups may increase π-π stacking with hydrophobic enzyme pockets, while fluorophenyl analogs improve bioavailability via reduced CYP450 metabolism .
- Thioether Linkers : Modulate flexibility and redox sensitivity .
Q. What experimental strategies elucidate the mechanism of enzyme inhibition (e.g., PFOR)?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values under anaerobic conditions (PFOR is oxygen-sensitive) using spectrophotometric detection of acetyl-CoA formation .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
- Site-Directed Mutagenesis : Identifies critical residues (e.g., cysteine or histidine in the active site) disrupted by the benzamide’s amide anion .
Q. How do non-classical hydrogen bonds and crystal packing influence solid-state stability?
- Methodological Answer : X-ray crystallography reveals that C–H···F and C–H···O interactions stabilize the lattice. Centrosymmetric dimers formed via N–H···N hydrogen bonds contribute to melting point elevation and reduced hygroscopicity . Thermal gravimetric analysis (TGA) correlates packing efficiency with decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
